molecular formula C19H13BrN2O3 B5492136 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide

3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide

Cat. No. B5492136
M. Wt: 397.2 g/mol
InChI Key: PRTARUIHPMQRKB-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and properties, which make it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of certain enzymes and the modulation of signaling pathways. This leads to the suppression of inflammation and oxidative stress, as well as the induction of cell death in cancer cells.
Biochemical and physiological effects:
Studies have shown that 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide in lab experiments include its high yield synthesis method, unique structure, and promising properties. However, the limitations of this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for the research on 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide. These include further studies on its mechanism of action, optimization of its synthesis method, and development of new applications for this compound. Additionally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound for potential therapeutic use.
In conclusion, 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide is a promising compound for scientific research due to its unique structure and properties. Its potential applications in various fields, including anti-inflammatory, antioxidant, and anticancer research, make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to optimize its synthesis method for potential therapeutic use.

Synthesis Methods

The synthesis of 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide involves the reaction of 2-cyanoacrylamide with 6-bromo-2-naphthol in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired product. The yield of this synthesis method is reported to be high, making it a feasible approach for the production of this compound.

Scientific Research Applications

3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.

properties

IUPAC Name

(E)-3-[5-[(6-bromonaphthalen-2-yl)oxymethyl]furan-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O3/c20-15-3-1-13-8-16(4-2-12(13)7-15)24-11-18-6-5-17(25-18)9-14(10-21)19(22)23/h1-9H,11H2,(H2,22,23)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTARUIHPMQRKB-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=CC=C(O3)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=CC=C(O3)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(5-{[(6-bromonaphthalen-2-yl)oxy]methyl}furan-2-yl)-2-cyanoprop-2-enamide

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